2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a nitrobenzenesulfonyl group, and an acetamide moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities .
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a halogenated thiazole intermediate with a fluorophenyl thiol.
Acetamide formation: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent to form the acetamide moiety.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors involved in cancer cell proliferation, resulting in anticancer activity .
Comparison with Similar Compounds
2-[(4-fluorophenyl)sulfanyl]-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds, such as:
4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and a fluorophenyl group but lacks the nitrobenzenesulfonyl and acetamide moieties.
5-(4-substituted benzenesulfonyl)-4-(2-chloro-4-fluorophenyl)-thiazole-2-ylamines: These compounds have similar structural features but differ in the substituents on the benzenesulfonyl group.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O5S3/c18-11-1-5-13(6-2-11)27-10-15(22)20-17-19-9-16(28-17)29(25,26)14-7-3-12(4-8-14)21(23)24/h1-9H,10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNXLVLUUPXZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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